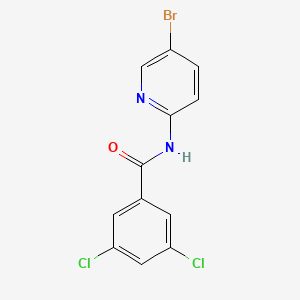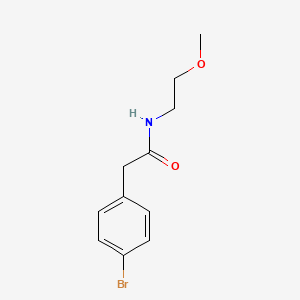![molecular formula C15H13ClO2S B4929584 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde, also known as CPT-aldehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde induces apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde. One area of research is the development of novel delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in combination with other anticancer drugs. Finally, more research is needed to explore the potential of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde is a promising chemical compound that has shown potential in cancer research. Its specificity towards cancer cells and ability to induce apoptosis make it a promising candidate for the development of anticancer drugs. However, further research is needed to explore its potential in other fields and to overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde involves the reaction of 4-chlorobenzenethiol with 2-(2-bromoethoxy)benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde.
Applications De Recherche Scientifique
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been extensively studied for its potential application in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde works by inducing apoptosis, a process that leads to programmed cell death. This makes it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIACCACLNXMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)

![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)



![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)


![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
